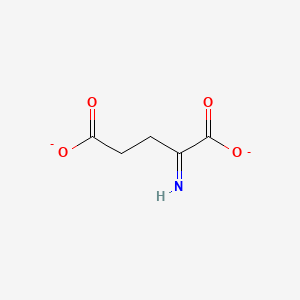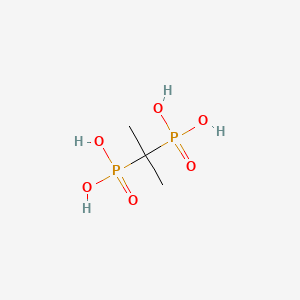
Iminoglutarate
Overview
Description
Iminoglutarate is an intermediate compound formed during the enzymatic conversion of alpha-ketoglutarate to glutamate. This compound plays a crucial role in the glutamate dehydrogenase reaction, which is essential for amino acid metabolism and ammonia detoxification in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iminoglutarate can be synthesized through the reaction of alpha-ketoglutarate with ammonia. Two primary mechanisms have been proposed for its formation:
Nucleophilic Attack: Ammonia attacks a covalently bound Schiff base in the enzyme-NADPH-alpha-ketoglutarate complex.
Direct Reaction: Ammonia reacts with the carbonyl group of alpha-ketoglutarate in the ternary complex.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the enzymatic synthesis involving glutamate dehydrogenase is a key pathway. This method leverages the enzyme’s ability to catalyze the reductive amination of alpha-ketoglutarate, forming this compound as an intermediate .
Chemical Reactions Analysis
Types of Reactions: Iminoglutarate undergoes several types of chemical reactions, including:
Reductive Amination: Conversion to glutamate in the presence of glutamate dehydrogenase and NADPH.
Hydrolysis: Breakdown into alpha-ketoglutarate and ammonia.
Common Reagents and Conditions:
Reductive Amination: Requires NADPH and glutamate dehydrogenase.
Hydrolysis: Typically occurs under aqueous conditions.
Major Products:
Glutamate: Formed through reductive amination.
Alpha-Ketoglutarate and Ammonia: Formed through hydrolysis.
Scientific Research Applications
Iminoglutarate has several applications in scientific research:
Biochemistry: Studied as an intermediate in amino acid metabolism and ammonia detoxification.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industrial Biotechnology: Used in the production of amino acids and other nitrogen-containing compounds
Mechanism of Action
The mechanism of action of iminoglutarate involves its role as an intermediate in the glutamate dehydrogenase reaction. This enzyme catalyzes the reductive amination of alpha-ketoglutarate to form glutamate, with this compound serving as a key intermediate. The reaction proceeds through the following steps:
- Formation of a Schiff base between alpha-ketoglutarate and the enzyme.
- Nucleophilic attack by ammonia, forming this compound.
- Reduction of this compound to glutamate by NADPH .
Comparison with Similar Compounds
Alpha-Ketoglutarate: A precursor in the synthesis of iminoglutarate.
Glutamate: The final product formed from this compound.
Glutamine: Another amino acid involved in nitrogen metabolism.
Uniqueness: this compound is unique due to its role as an intermediate in the enzymatic conversion of alpha-ketoglutarate to glutamate. This intermediate is crucial for the efficient functioning of the glutamate dehydrogenase reaction, which is essential for amino acid metabolism and ammonia detoxification .
Properties
IUPAC Name |
2-iminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h6H,1-2H2,(H,7,8)(H,9,10)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWLXPOZNAJCJV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=N)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946463 | |
| Record name | 2-Iminopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23648-80-8 | |
| Record name | Iminoglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iminopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one](/img/structure/B1219352.png)


![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)

